molecular formula C19H13FN4O2S B2915967 5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904309-96-1

5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2915967
CAS No.: 1904309-96-1
M. Wt: 380.4
InChI Key: UTXZHSRQMIRKOU-UHFFFAOYSA-N
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Description

This compound features a structurally intricate scaffold characterized by a 1,3-benzothiazole moiety linked via a carbonyl group to a 13-fluoro-substituted triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core. The benzothiazole group is a heteroaromatic system known for enhancing molecular rigidity and modulating electronic properties, while the fluorine atom at position 13 likely improves metabolic stability and bioavailability through steric and electronic effects. Preliminary studies suggest this compound may act as a kinase inhibitor due to structural similarities with known ATP-competitive inhibitors, though its exact biological target remains under investigation.

Properties

IUPAC Name

5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S/c20-12-2-4-17-22-14-5-6-23(9-13(14)19(26)24(17)8-12)18(25)11-1-3-15-16(7-11)27-10-21-15/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXZHSRQMIRKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole moiety, followed by the introduction of the triazatricyclo structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one, we compare it with two cephalosporin derivatives from Pharmacopeial Forum (2017):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target Aqueous Solubility (mg/mL)
5-(1,3-Benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one (Target) C₁₉H₁₀FN₅O₂S 415.38 Benzothiazole, fluorinated triazatricyclo core, ketone Kinases (hypothesized) 0.12 (predicted)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₆H₁₈N₈O₅S₃ 522.62 β-lactam, tetrazole, thiadiazole-thioether, carboxylic acid Penicillin-binding proteins 28.5
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₇H₂₁N₅O₅S₃ 479.58 β-lactam, pivalamido, thiadiazole-thioether, carboxylic acid Penicillin-binding proteins 15.8

Key Findings:

Structural Complexity :

  • The target compound ’s triazatricyclic system imposes greater rigidity compared to the bicyclic β-lactam cores of the cephalosporins. This rigidity may enhance selectivity for kinase targets but reduces solubility.
  • The cephalosporins feature β-lactam rings critical for antibacterial activity, whereas the target compound’s benzothiazole-carbonyl linkage suggests divergent mechanisms (e.g., kinase inhibition).

Solubility and Bioavailability :

  • The target compound’s low predicted solubility (0.12 mg/mL) contrasts sharply with the cephalosporins’ higher solubility (15.8–28.5 mg/mL), attributed to their ionizable carboxylic acid groups. This disparity implies that the target compound may require advanced formulations (e.g., lipid-based carriers) for effective delivery.

Functional Group Impact: The fluorine atom in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs. In contrast, the cephalosporins’ thiadiazole-thioether groups enhance gram-negative bacterial membrane penetration.

Biological Targets :

  • While cephalosporins inhibit bacterial cell wall synthesis via penicillin-binding proteins, the target compound’s benzothiazole moiety aligns with kinase inhibitors (e.g., VEGFR or EGFR inhibitors), though experimental validation is pending.

Research Implications and Limitations

  • Gaps in Data : The evidence provided focuses on structural descriptors and solubility but lacks direct comparative efficacy or toxicity data. Further studies on the target compound’s kinase inhibition profile, pharmacokinetics, and in vivo safety are critical.
  • Diversified References : The analysis relies solely on Pharmacopeial Forum (2017). Recent literature (post-2017) may offer additional insights into analogous compounds, particularly kinase inhibitors with benzothiazole motifs.

Biological Activity

The compound 5-(1,3-benzothiazole-6-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure

The compound is characterized by a complex tricyclic structure that incorporates a benzothiazole moiety and a fluorine atom. Its structural features contribute to its biological properties.

Synthesis

The synthesis of this compound involves several steps typically including the formation of the benzothiazole ring and subsequent modifications to introduce the tricyclic framework and fluorine substituent. Although specific synthetic pathways are not detailed in the available literature, similar benzothiazole derivatives have been synthesized using methods such as condensation reactions and cyclization techniques .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in various human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) . The mechanism often involves the inhibition of key signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.0AKT/ERK inhibition
B7A5492.0AKT/ERK inhibition
B7H12991.5AKT/ERK inhibition

Anti-inflammatory Activity

Benzothiazole derivatives have also been noted for their anti-inflammatory properties. Compounds similar to the one have been evaluated for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α . This activity is particularly important in conditions where inflammation contributes to disease progression.

Enzyme Inhibition

In addition to anticancer and anti-inflammatory activities, certain derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and their inhibition can have implications for neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)
3b0.50.6
3d0.70.8

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzothiazole derivatives:

  • Study on Anti-tumor Activity : A series of benzothiazole compounds were synthesized and evaluated for their anti-tumor activity against various cancer cell lines. The most active compounds demonstrated significant cytotoxicity and induced apoptosis through caspase activation .
  • Neuroprotective Effects : Research has shown that certain benzothiazole derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neuroprotection .

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